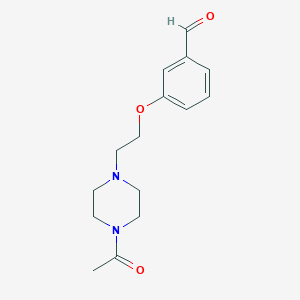

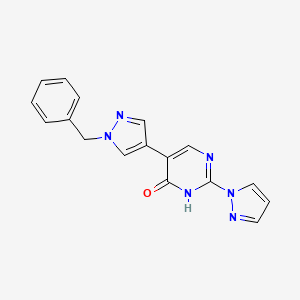

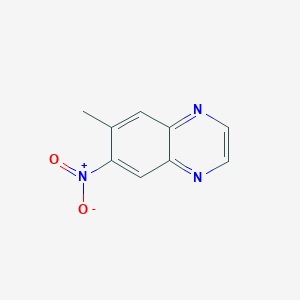

![molecular formula C19H25N6O5P B13867125 methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)

methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tenofovir alafenamide methyl ester is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor. It is primarily used in the treatment of chronic hepatitis B virus infection and HIV-1 infection. This compound is designed to deliver the active metabolite, tenofovir diphosphate, more efficiently to target cells, thereby reducing systemic exposure and potential side effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tenofovir alafenamide methyl ester involves several steps, starting from ®-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA). The esterification reaction between PMPA and phenol occurs under the catalysis of dicyclohexylcarbodiimide (DCC) in 1-methyl-2-pyrrolidinone (NMP) at a temperature of 100°C . Another method involves the reaction of a chloride precursor with isopropyl L-alaninate, both in the free base form and as the respective salt with hydrochloric acid .

Industrial Production Methods

Industrial production of tenofovir alafenamide methyl ester typically involves the use of crystalline forms of intermediates such as monophenyl PMPA. These intermediates are prepared through solvent crystallization from acetonitrile by seeding, batch elution chromatography, or C18 RP-HPLC . These methods are optimized for large-scale production to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Tenofovir alafenamide methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for esterification and various solvents like acetonitrile for crystallization . The conditions often involve controlled temperatures and specific pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include tenofovir diphosphate, the active metabolite, and various intermediates such as tenofovir phenyl ester and tenofovir diphenyl ester .

Applications De Recherche Scientifique

Tenofovir alafenamide methyl ester has a wide range of scientific research applications:

Mécanisme D'action

Tenofovir alafenamide methyl ester is a prodrug that is converted into tenofovir diphosphate within the target cells. This active metabolite inhibits the viral reverse transcriptase enzyme, preventing the replication of viral DNA. The compound enters primary hepatocytes by passive diffusion and hepatic uptake transporters OATP1B1 and OATP1B3. It is then hydrolyzed by carboxylesterase 1 to form tenofovir .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tenofovir disoproxil fumarate: Another prodrug of tenofovir, used for similar indications but with higher systemic exposure and potential side effects.

Emtricitabine: Often used in combination with tenofovir alafenamide for the treatment of HIV-1.

Elvitegravir: Used in combination therapies for HIV-1.

Uniqueness

Tenofovir alafenamide methyl ester is unique in its ability to deliver higher intracellular concentrations of the active metabolite with lower systemic exposure, resulting in reduced bone and renal toxicity compared to tenofovir disoproxil fumarate .

Propriétés

Formule moléculaire |

C19H25N6O5P |

|---|---|

Poids moléculaire |

448.4 g/mol |

Nom IUPAC |

methyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C19H25N6O5P/c1-13(9-25-11-23-16-17(20)21-10-22-18(16)25)29-12-31(27,24-14(2)19(26)28-3)30-15-7-5-4-6-8-15/h4-8,10-11,13-14H,9,12H2,1-3H3,(H,24,27)(H2,20,21,22)/t13-,14+,31?/m1/s1 |

Clé InChI |

CHUKKLIYPXUHTH-JMRRJAMASA-N |

SMILES isomérique |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC)OC3=CC=CC=C3 |

SMILES canonique |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)OC)OC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

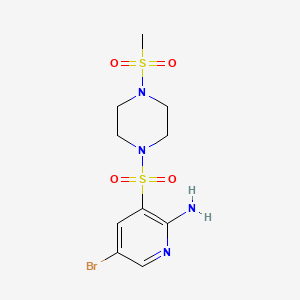

![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)

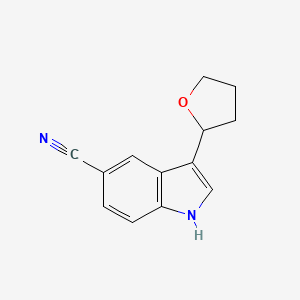

![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)

![4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene](/img/structure/B13867091.png)

![5-Bromo-3-[(4-tert-butylphenyl)methyl]pyrimidin-4-one](/img/structure/B13867110.png)

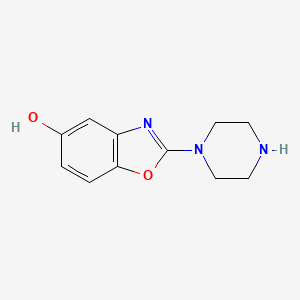

![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)